molecular formula C11H11Br2NS B15334652 2,6-Dibromo-4-tert-butylphenylisothiocyanate

2,6-Dibromo-4-tert-butylphenylisothiocyanate

Cat. No.: B15334652
M. Wt: 349.09 g/mol
InChI Key: ZWFILWGNONJYOW-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylphenylisothiocyanate is a brominated aromatic compound featuring a tert-butyl substituent at the para position and isothiocyanate (-NCS) as the functional group. Its molecular structure (Fig. 1) includes bromine atoms at the 2 and 6 positions of the benzene ring, a bulky tert-butyl group at position 4, and the reactive isothiocyanate moiety . The tert-butyl group enhances steric bulk and lipophilicity, while the isothiocyanate group enables nucleophilic reactions, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H11Br2NS

Molecular Weight

349.09 g/mol

IUPAC Name

1,3-dibromo-5-tert-butyl-2-isothiocyanatobenzene

InChI

InChI=1S/C11H11Br2NS/c1-11(2,3)7-4-8(12)10(14-6-15)9(13)5-7/h4-5H,1-3H3

InChI Key

ZWFILWGNONJYOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)N=C=S)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-tert-butylphenylisothiocyanate typically involves the bromination of 4-tert-butylphenylisothiocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-tert-butylphenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl or sulfinyl derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonyl and sulfinyl derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2,6-Dibromo-4-tert-butylphenylisothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-tert-butylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound targets specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their activity and interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The tert-butyl group in this compound significantly increases its XLogP3 (~5.8) compared to 4-Bromo-2,6-difluorophenylisothiocyanate (XLogP3 = 4.2), reflecting greater lipophilicity due to the bulky alkyl group .
  • The adamantyl group in 4-(adamantan-1-yl)-2-bromoaniline contributes to higher lipophilicity (XLogP3 ~5.3) than the tert-butyl analog, likely due to its rigid, polycyclic structure .

Functional Group Reactivity :

  • Isothiocyanate-containing compounds (e.g., this compound and 4-Bromo-2,6-difluorophenylisothiocyanate) exhibit higher reactivity toward nucleophiles (e.g., amines) compared to aniline derivatives, enabling applications in synthesizing thiourea derivatives or covalent inhibitors .
  • Aniline derivatives (e.g., 2,6-Dibromo-4-tert-butylaniline) are less reactive but serve as precursors for further functionalization, such as diazotization or coupling reactions .

Fluorine atoms in 4-Bromo-2,6-difluorophenylisothiocyanate enhance electronegativity, which may influence electronic properties in drug design or material science .

Q & A

Q. What are the critical steps and parameters for synthesizing 2,6-Dibromo-4-tert-butylphenylisothiocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of 4-tert-butylphenol followed by isothiocyanate functionalization. Key parameters include:
  • Brominating agents (e.g., Br₂ with Fe catalyst or NBS).
  • Temperature control (exothermic bromination requires cooling to avoid side reactions).
  • Solvent choice (e.g., dichloromethane or THF for solubility and inertness).
  • Protection of the isothiocyanate group during bromination using anhydrous conditions.
    Post-synthesis, inert atmospheres (N₂/Ar) prevent hydrolysis of the isothiocyanate group .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC for purity assessment (retention time vs. standards).
  • IR spectroscopy to confirm the isothiocyanate group (sharp peak near 2050 cm⁻¹) .
  • ¹H/¹³C NMR to verify bromine substitution patterns and tert-butyl group integration. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR.
  • Mass spectrometry (ESI-TOF) to match molecular weight (MW: ~356 g/mol) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in nucleophilic substitution reactions involving this compound be resolved?

  • Methodological Answer : Discrepancies often arise from steric hindrance caused by the tert-butyl group or solvent polarity effects. Strategies include:
  • Design of Experiments (DoE) to optimize solvent (e.g., DMF for polar aprotic conditions) and nucleophile concentration.
  • Kinetic studies to identify rate-limiting steps (e.g., bulky tert-butyl group slowing SN₂ mechanisms).
  • Competitive reactions with alternative nucleophiles (e.g., amines vs. thiols) to probe selectivity .

Q. What advanced techniques elucidate the electronic effects of bromine substituents on the isothiocyanate group’s reactivity?

  • Methodological Answer :
  • Computational modeling (DFT) to calculate electron-withdrawing effects of bromine on the isothiocyanate’s electrophilicity.
  • UV-Vis spectroscopy to monitor charge-transfer interactions in reaction intermediates.
  • X-ray crystallography to correlate molecular geometry with reactivity trends .

Q. How does the tert-butyl group influence mesomorphic properties when designing liquid crystal derivatives?

  • Methodological Answer : The tert-butyl group introduces steric bulk, affecting phase behavior:
  • Differential Scanning Calorimetry (DSC) to study phase transitions (Tm, Tc).
  • Polarized optical microscopy to observe texture changes (e.g., nematic vs. smectic phases).
  • Comparisons with analogs (e.g., 2,6-difluoro derivatives) to isolate steric vs. electronic contributions .

Data Analysis & Experimental Design

Q. What strategies are recommended for resolving conflicting spectroscopic data (e.g., IR vs. NMR) in derivative characterization?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference IR (isothiocyanate peak) with ¹³C NMR (δ ~130 ppm for C=S).
  • Deuteration studies to confirm exchangeable protons in byproducts.
  • High-resolution mass spectrometry to rule out impurities .

Q. How can researchers design kinetic studies to probe the steric effects of the tert-butyl group in thiourea formation?

  • Methodological Answer :
  • Pseudo-first-order conditions with excess amine to isolate steric impacts.
  • Arrhenius plots to compare activation energies with less hindered analogs.
  • In situ FTIR to monitor isothiocyanate consumption rates .

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